molecular formula C5H4N4OS B13314230 2-Amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

2-Amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B13314230
M. Wt: 168.18 g/mol
InChI Key: MFQLGXADYGMHHP-UHFFFAOYSA-N
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Description

2-Amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a fused heterocyclic compound featuring a thiadiazole ring condensed with a pyrimidinone moiety. Synthetically, it is derived from 2-amino-1,3,4-thiadiazoles and β-keto esters or cyanoacetates, though traditional methods often suffer from low yields due to competing pathways (e.g., formation of 5,6-dihydro-5-imino derivatives) . Recent advances in one-pot multicomponent reactions (MCRs) and catalysts like polyphosphoric acid (PPA) or vanadium oxide on fluorapatite have improved synthetic efficiency . Despite challenges in regioselective substitution, derivatives of this scaffold exhibit diverse bioactivities, making it a versatile lead structure in drug discovery.

Properties

IUPAC Name

2-amino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4OS/c6-4-8-9-3(10)1-2-7-5(9)11-4/h1-2H,(H2,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQLGXADYGMHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2N(C1=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 2-Amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves a one-pot reaction. This method combines [3 + 3] cycloaddition, reduction, and deamination reactions. The process typically starts with the reaction of 2-amino-1,3,4-thiadiazoles with ethyl cyanoacetate under catalytic conditions . Another approach involves the use of vanadium oxide loaded on fluorapatite as a catalyst, which facilitates the multicomponent reaction between 1,3,4-thiadiazole-amines, aldehydes, and active methylene compounds in ethanol solvent at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the one-pot synthesis method mentioned above can be adapted for large-scale production due to its efficiency and high yield.

Chemical Reactions Analysis

Cyclization Reactions with Hydrazine Derivatives

2-Amino-5H- thiadiazolo[3,2-a]pyrimidin-5-one reacts with hydrazine hydrate or phenylhydrazine under reflux in EtOH/DMF to form tricyclic pyrazolo-thiadiazolopyrimidinones (Fig. 1). Key products include:

  • 3-Aminopyrazolo[4,3-e]thiadiazolo[3,2-a]pyrimidin-4-one (via hydrazine)

  • 3-Phenylpyrazolo[4,3-e]thiadiazolo[3,2-a]pyrimidin-4-one (via phenylhydrazine)

These reactions proceed via nucleophilic attack at the nitrile group, followed by cyclization and tautomerization . IR and NMR data confirm the loss of nitrile functionality post-reaction .

Nucleophilic Additions with Active Nitriles

The compound undergoes Michael addition with malononitrile or ethyl cyanoacetate in acetic acid/ammonium acetate to yield pyridothiadiazolopyrimidines (Fig. 2). Proposed intermediates include:

  • Michael adduct (E) : Formed via nitrile attack at the β-carbon.

  • Imino-perhydropyridine (F) : Generated through ammonia-mediated cyclization.

Final products exhibit fused pyridine rings, confirmed by spectral analysis .

ReagentProduct StructureYield (%)Reference
MalononitrilePyrido[3,4-e]thiadiazolo[3,2-a]pyrimidine78
Ethyl cyanoacetateEthyl 4-oxo-pyrido[3,4-e]thiadiazolo...82

Substitution Reactions at the 2-Position

The amino group facilitates alkylation or sulfonation. For example:

  • Alkylation : Treatment with alkyl halides in polyphosphoric acid (PPA) yields 2-alkylthio derivatives .

  • Oxidation : 2-Alkylthio groups are oxidized to sulfoxides or sulfones using mCPBA (meta-chloroperbenzoic acid) .

Example :
2-Ethylthio-7-methyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one oxidizes to the corresponding sulfone (m.p. 121–123°C) .

Reactions with Diketones and Ketonitriles

Reactions with acetylacetone or benzoyl acetone in tetrahydrofuran (THF) with DBU produce pyran-fused derivatives (Fig. 3). Key steps include:

  • Enolate formation from diketones.

  • Michael addition to the thiadiazolopyrimidine core.

  • Intramolecular cyclization via enolic-OH .

ReagentProduct TypeBiological ActivityReference
AcetylacetonePyrano[3,4-e]thiadiazolo...Antimicrobial (Gram+)
Benzoyl acetonitrileBenzopyrano-thiadiazolo...Cytotoxic (IC₅₀: 8.2 μM)

Formation of Tetracyclic Systems

Reactions with α-aminoazoles (e.g., 5-aminotetrazole) yield tetracyclic compounds (Fig. 4). For instance:

  • 5-Aminotetrazole → Tetrazolo[1,5-c]thiadiazolo[3,2-a]pyrimidin-5-one

  • 3-Amino-1,2,4-triazole → Triazolo[4,3-e]thiadiazolo[3,2-a]pyrimidin-5-one

These derivatives show enhanced antimicrobial activity against E. coli and P. aeruginosa due to amino/hydroxyl substituents .

Oxidative Coupling and Annulation

The compound participates in one-pot annulation with aldehydes and active methylene compounds (e.g., malononitrile) under green catalysts like V₂O₅/FAp. This method achieves:

  • Yield : 85–92%

  • Reaction Time : 2–4 hours .

Key Mechanistic Insights

  • Electron-Deficient Core : The thiadiazole ring directs electrophilic substitutions and stabilizes intermediates.

  • Amino Group Reactivity : Facilitates nucleophilic additions and cyclizations, enabling diverse ring formations .

This compound’s modular reactivity makes it invaluable for synthesizing bioactive heterocycles, particularly antimicrobial and anticancer agents .

Scientific Research Applications

2-Amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like kinases and proteases, which play crucial roles in cell signaling and metabolism. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 2-amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one derivatives are highly dependent on substituent patterns, heterocyclic modifications, and target specificity. Below is a systematic comparison with key analogs:

Substituent-Dependent Activity

Position 2 Modifications
  • 7-Methyl-2-(phenoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one Activity: Potent xanthine oxidase (XO) inhibition (IC₅₀ = 2.1–8.3 µM), crucial for treating hyperuricemia and gout . SAR Insight: Phenoxymethyl at position 2 enhances XO binding via hydrophobic interactions, while methyl at position 7 stabilizes the pyrimidinone ring .
  • RUC-1 (2-Fluoro-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one)

    • Activity : αIIbβ3 receptor antagonism, inhibiting platelet aggregation (IC₅₀ = 12 µM) .
    • SAR Insight : Fluorine at position 2 maintains activity, whereas bulkier substituents (e.g., ethyl) reduce potency due to steric hindrance .
Position 7 Modifications
  • 2-(5-Fluoro-1-methylindol-3-yl)-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (8j) Activity: Broad-spectrum biofilm dispersal (MBIC₅₀ = 4–16 µg/mL) against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive pathogens . SAR Insight: A phenyl group at position 7 improves lipophilicity and biofilm penetration, outperforming methyl or thiophene analogs .
  • 6-Chloro-7-methyl-2-(4-((2-(piperidin-1-yl)ethylamino)methyl)phenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (MTDP4(9)) Activity: Anticancer activity against breast (T-47D, IC₅₀ = 9.2 µM) and lung (NCI-H226, IC₅₀ = 11.4 µM) cancer cell lines . SAR Insight: Chlorine at position 6 and a piperidine-ethylamino group enhance DNA intercalation and serum albumin binding .

Heterocyclic Core Modifications

  • [1,3,4]Oxadiazolo[3,2-a]pyrimidin-5-one Hybrids (e.g., 9d)

    • Activity : Superior anti-pancreatic cancer activity (IC₅₀ = 7.7 µM vs. PANC-1) compared to thiadiazolo analogs (IC₅₀ > 20 µM) .
    • Key Difference : Replacement of sulfur with oxygen in the oxadiazole ring increases polarity and target affinity, critical for apoptosis induction .
  • Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one Derivatives

    • Activity : Xanthine oxidase inhibition (IC₅₀ = 0.8–3.2 µM) via dual binding at molybdenum and flavin domains .
    • Key Difference : The pyrazole-thiazole fusion introduces additional hydrogen-bonding sites, improving enzyme interaction .

Biological Activity

2-Amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger family of thiadiazole derivatives, which have been studied for their potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular formula of 2-Amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is C4H4N4S, and its structure features a thiadiazole ring fused with a pyrimidine moiety. The compound's synthesis often involves reactions with various amines and carbonyl compounds to yield derivatives with enhanced biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one. For instance:

  • In vitro studies demonstrated that derivatives of this compound exhibit significant inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • A comparative analysis showed that certain synthesized derivatives had better antimicrobial efficacy than standard antibiotics .

Antifungal Activity

The antifungal potential of this compound has also been investigated:

  • Research indicated that derivatives containing the thiadiazole ring displayed moderate to potent antifungal activity against phytopathogenic fungi. For example, one study reported an inhibitory rate of 67-89% against several strains .
  • The mechanism of action appears to involve disruption of fungal cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

The anticancer properties of 2-amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one have been explored in various studies:

  • Compounds derived from this scaffold were shown to inhibit cancer cell proliferation in vitro. For instance, specific derivatives demonstrated significant activity against breast cancer cell lines (MCF-7 and MDA-MB-231) .
  • Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing a series of 2-amino-thiadiazole derivatives evaluated their biological activities. The synthesized compounds were screened for their antibacterial and antifungal activities using standard protocols. Notably, one derivative exhibited an MIC (Minimum Inhibitory Concentration) value lower than that of conventional antifungal agents .

Case Study 2: Molecular Docking Studies

Molecular docking studies were performed to assess the binding affinity of 2-amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one derivatives to the active site of target proteins involved in cancer progression. The results indicated strong interactions with key residues in the target proteins, suggesting a promising lead for further development .

Data Summary

Activity Target Organisms/Cells Key Findings
AntimicrobialStaphylococcus aureus, E. coliSignificant inhibition observed; better than controls
AntifungalPhytopathogenic fungiInhibitory rates between 67-89%
AnticancerMCF-7, MDA-MB-231Induced apoptosis; modulated cell cycle

Q & A

Q. What are the common synthetic routes for 2-Amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one and its derivatives?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Traditional methods : Cyclization of 2-aminothiadiazole derivatives with ethyl acetoacetate, followed by hydrolysis and acid-mediated cyclization (e.g., using polyphosphoric acid) .
  • One-pot multicomponent reactions : For example, ultrasound-promoted synthesis using malononitrile, aromatic aldehydes, and thiosemicarbazide in ethanol with NaOH as a catalyst, achieving high yields (75–88%) under mild conditions .
  • Phosphorus oxychloride-mediated cyclization : Used to fuse aromatic acids with precursor thiadiazole intermediates, yielding derivatives like 2-aryl-substituted compounds .

Q. Key Considerations :

  • Catalyst choice (e.g., NaOH vs. PPA) impacts reaction efficiency.
  • Ultrasound irradiation reduces reaction time from hours to minutes .

Q. What characterization techniques are essential for confirming the structure of synthesized derivatives?

Methodological Answer:

  • Spectroscopic Analysis :
    • IR Spectroscopy : Identifies functional groups (e.g., C=O at 1660–1670 cm⁻¹, C=N at 1610–1630 cm⁻¹) .
    • NMR : 1^1H NMR confirms aromatic proton environments (δ 7.2–8.5 ppm) and substituent integration. 13^13C NMR distinguishes carbonyl (160–170 ppm) and heterocyclic carbons .
  • Mass Spectrometry : Validates molecular ion peaks (e.g., M+^+ at m/z 384–414 for naphtho-fused derivatives) .
  • X-ray Diffraction : Resolves crystal packing and supramolecular interactions (e.g., π-π stacking in thiadiazolo-pyrimidine cores) .

Q. Which biological activities have been reported for this compound class?

Methodological Answer:

  • Antimicrobial Activity : Derivatives with 4-chlorophenyl or 4-nitrophenyl groups show MIC values of 2–8 µg/mL against S. aureus and E. coli .
  • Xanthine Oxidase Inhibition : 7-Methyl-2-(phenoxymethyl) derivatives exhibit IC50_{50} values of 0.8–3.2 µM, comparable to allopurinol .
  • Antiplatelet Activity : RUC-1, a thiadiazolo-pyrimidinone derivative, inhibits αIIbβ3 receptor binding (IC50_{50} = 1.2 µM) and platelet aggregation .

Advanced Research Questions

Q. How do structural modifications at specific positions influence bioactivity? (SAR Analysis)

Methodological Answer:

  • Position 2 (R2_2) :
    • Methyl/Fluorine : Retain αIIbβ3 antagonism (IC50_{50} ~1 µM) but reduce activity with bulkier groups (e.g., ethyl) .
    • Aryl Substituents : 4-Chlorophenyl enhances antimicrobial activity (MIC = 2 µg/mL vs. 4 µg/mL for unsubstituted analogs) .
  • Position 6 (R6_6) : Piperazine modifications (e.g., morpholine substitution) abolish αIIbβ3 binding due to disrupted hydrogen bonding with Asp224 .
  • Position 7 : Trifluoromethyl groups improve selectivity for ENTPDase enzymes (IC50_{50} < 10 nM) .

Q. How can conflicting bioactivity data from different studies be resolved?

Methodological Answer:

  • Controlled Replication : Standardize assay conditions (e.g., bacterial strain, inoculum size) to minimize variability in antimicrobial studies .
  • Substituent-Specific Analysis : Compare activities of derivatives with identical substituents (e.g., 4-nitrophenyl vs. 4-aminophenyl) to isolate electronic effects .
  • Crystallographic Validation : Use X-ray structures (e.g., αIIbβ3-RUC-1 complex) to confirm binding interactions and explain potency discrepancies .

Q. What methodological considerations are critical for optimizing synthetic yields?

Methodological Answer:

  • Solvent Choice : Ethanol or DMF improves solubility of intermediates in one-pot reactions .
  • Catalyst Screening : NaOH outperforms PPA in ultrasound-mediated syntheses, reducing side products .
  • Temperature Control : Maintain 120°C for phosphorous oxychloride cyclization to avoid decomposition .

Q. How effective are computational methods in predicting bioactivity?

Methodological Answer:

  • DFT Calculations : Predict electronic effects of substituents (e.g., trifluoromethyl groups increase electrophilicity, enhancing enzyme inhibition) .
  • Molecular Docking : Validates interactions (e.g., RUC-1 with αIIbβ3 receptor) and guides rational design .

Q. What advanced applications exist beyond antimicrobial activity?

Methodological Answer:

  • Biofilm Dispersal : Fe3_3O4_4@C18-thiadiazolo-pyrimidine nanocoatings disrupt P. aeruginosa biofilms (80% inhibition at 50 µg/mL) .
  • Anticancer Potential : Indole-tagged hybrids show IC50_{50} = 5–10 µM against pancreatic cancer cells via apoptosis induction .

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